N'-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that features a chlorophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate by reacting 4-chlorobenzyl chloride with thiophene-3-ethylamine in the presence of a base such as sodium hydroxide.
Coupling reaction: The intermediate is then coupled with ethanediamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiophene groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-bromophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
- N’-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
- N’-[(4-methylphenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Uniqueness
N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The combination of the chlorophenyl and thiophene groups also provides distinct electronic properties that can be advantageous in various applications.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-3-1-11(2-4-13)9-18-15(20)14(19)17-7-5-12-6-8-21-10-12/h1-4,6,8,10H,5,7,9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGFIGIEOPEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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